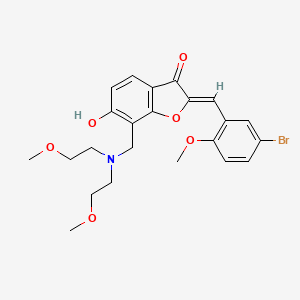

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H26BrNO6 and its molecular weight is 492.366. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes current research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core structure with several functional groups that contribute to its biological activity. The presence of the bis(2-methoxyethyl)amino group enhances its solubility and may influence its interaction with biological targets.

Biological Activity Overview

Benzofuran derivatives are known for a range of biological activities:

- Cytotoxicity : Many benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antioxidant Properties : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : They have been shown to reduce pro-inflammatory cytokines and inhibit pathways such as NF-κB.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cytokine Production : Studies indicate that this compound can significantly reduce levels of tumor necrosis factor (TNF) and interleukin (IL)-1 in macrophages, suggesting a potent anti-inflammatory action .

- Induction of Apoptosis : Research has demonstrated that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative damage in cells .

Table 1: Summary of Biological Activities

Case Study 1: Anti-Cancer Activity

In a study evaluating the anti-cancer potential of benzofuran derivatives, this compound was tested against various cancer cell lines. The results showed a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity. Flow cytometry analysis confirmed the induction of apoptosis through increased levels of ROS and activation of caspases 3 and 7 .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound demonstrated its efficacy in reducing inflammatory markers in vitro. Macrophage cells treated with the compound showed decreased levels of TNF and IL-1, highlighting its potential as a therapeutic agent for inflammatory diseases .

科学研究应用

Enzyme Inhibition

Research has identified benzofuran derivatives as promising candidates for enzyme inhibition. Specifically, studies have highlighted their potential as inhibitors of alkaline phosphatase (AP), an enzyme involved in various physiological processes, including bone mineralization and dephosphorylation of biomolecules. The compound's structural analogs have shown significant inhibitory activity against AP, suggesting a pathway for developing therapeutic agents targeting related diseases .

Table 1: Summary of Enzyme Inhibition Studies on Benzofuran Derivatives

| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound 1 | Alkaline Phosphatase | Non-competitive | 15.4 | |

| Compound 2 | Tyrosinase | Competitive | 12.8 | |

| Compound 3 | Alkaline Phosphatase | Mixed-type | 20.0 |

Tyrosinase Inhibition

Tyrosinase is crucial in melanin production, making it a target for skin-related therapies. Studies have shown that aurone derivatives, including those related to the compound , exhibit inhibitory effects on tyrosinase activity. This property may lead to applications in treating hyperpigmentation disorders and developing cosmetic products aimed at skin lightening .

Antioxidant Activity

Benzofuran compounds have been evaluated for their antioxidant properties. The presence of hydroxyl groups is believed to enhance their ability to scavenge free radicals, potentially leading to protective effects against oxidative stress-related diseases. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various benzofuran derivatives, including the compound of interest, to evaluate their biological activities. The synthesized compounds were subjected to assays measuring their inhibitory effects on alkaline phosphatase and tyrosinase. The results indicated that modifications on the benzofuran scaffold significantly influenced their inhibitory potency, with specific substitutions enhancing activity .

Case Study 2: Computational Studies

Molecular dynamics simulations have been employed to assess the binding affinities of benzofuran derivatives with target enzymes. These studies provide insights into the dynamic interactions between the compounds and their biological targets, aiding in the rational design of more potent inhibitors .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one?

- Methodological Answer : The synthesis typically involves a multi-step process:

Core formation : Condensation of 6-hydroxybenzofuran-3(2H)-one with 5-bromo-2-methoxybenzaldehyde under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol) to form the benzylidene intermediate .

Functionalization : Introduction of the bis(2-methoxyethyl)aminomethyl group via Mannich reaction, using bis(2-methoxyethyl)amine and formaldehyde in a polar aprotic solvent (e.g., DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the (Z)-isomer .

- Key Parameters : Reaction temperature (60–80°C), stoichiometry of aldehyde:benzofuran (1:1.2), and base selection to minimize side reactions .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzylidene proton at δ 7.8–8.2 ppm, hydroxy group at δ 10–12 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₉H₃₅BrNO₇) .

- X-ray Crystallography : For unambiguous confirmation of the (Z)-configuration and dihedral angles of the benzylidene moiety .

Q. What are the preliminary biological assays recommended for this compound?

- Methodological Answer :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Dose-Response Curves : Use 3–5 log-fold concentrations to establish efficacy thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar benzofuran derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromo vs. methoxy groups) using analogs from and .

- Data Normalization : Account for assay variability by standardizing protocols (e.g., cell passage number, incubation time) .

- Molecular Docking : Model interactions with target proteins (e.g., topoisomerase II) to explain divergent activities .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .

- Light/Temperature Sensitivity : Store samples under UV light (λ = 254 nm) or at 37°C to assess photodegradation/thermal stability .

- Prodrug Design : Mask the hydroxy group with acetyl/prodrug moieties to enhance metabolic stability .

Q. How can researchers elucidate the mechanism of action for this compound’s anticancer activity?

- Methodological Answer :

- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Western Blotting : Quantify apoptosis markers (e.g., Bcl-2, Bax) and DNA damage response proteins (γH2AX) .

- Reactive Oxygen Species (ROS) Assays : Use DCFH-DA probe to measure oxidative stress induction .

属性

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26BrNO6/c1-28-10-8-25(9-11-29-2)14-18-19(26)6-5-17-22(27)21(31-23(17)18)13-15-12-16(24)4-7-20(15)30-3/h4-7,12-13,26H,8-11,14H2,1-3H3/b21-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUGJQLYJMNITP-BKUYFWCQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)Br)OC)C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)Br)OC)/C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。